molecular formula C10H18O5 B128787 Isopropyl-tartronic Acid Diethyl Ester CAS No. 24124-04-7

Isopropyl-tartronic Acid Diethyl Ester

Cat. No.: B128787
CAS No.: 24124-04-7
M. Wt: 218.25 g/mol
InChI Key: DWBHBRAQKJBNSX-UHFFFAOYSA-N
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Description

Isopropyl-tartronic Acid Diethyl Ester, also known as diethyl hydroxyisopropylmalonate, is an organic compound with the molecular formula C10H18O5. This compound is a derivative of malonic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl-tartronic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production of diethyl hydroxy(propan-2-yl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-tartronic Acid Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Alkyl halides and nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diethyl isopropylmalonate.

    Reduction: Formation of diethyl hydroxyisopropyl alcohol.

    Substitution: Formation of various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Isopropyl-tartronic Acid Diethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl hydroxy(propan-2-yl)propanedioate involves its reactivity as a nucleophile and electrophile. The hydroxyl group and ester groups participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor to diethyl hydroxy(propan-2-yl)propanedioate, used in similar synthetic applications.

    Diethyl isopropylmalonate: A related compound with similar reactivity but different substitution patterns.

    Ethyl acetoacetate: Another malonate derivative used in organic synthesis.

Uniqueness

Isopropyl-tartronic Acid Diethyl Ester is unique due to the presence of both hydroxyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various fields of research and industry .

Properties

IUPAC Name

diethyl 2-hydroxy-2-propan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-14-8(11)10(13,7(3)4)9(12)15-6-2/h7,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBHBRAQKJBNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303348
Record name diethyl hydroxy(propan-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24124-04-7
Record name NSC157965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl hydroxy(propan-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 g (6.3 mols) of 98 % to 100 % nitric acid are placed in a sulphonating flask, and 10 g (0.05 mols) of isopropyl-malonic acid diethyl ester are added dropwise within 15 minutes at room temperature while stirring. The clear solution is allowed to stand at room temperature for 48 hours. Most of the nitric acid is then carefully removed by evaporation on a rotary evaporator under a water pump vacuum, the residue is distributed between an aqueous potassium hydrogen carbonate solution and a sufficient amount of methylene chloride and is worked up in the usual manner. The methylene chloride phases are again extracted with a small amount of water, dried over sodium sulphate, and the solvent is carefully removed by evaporation in a vacuum. The resulting crude product is distilled in a high vacuum and yields isopropyl-tartronic acid diethyl ester having a B.P. of 65°-67° (0.05 mm of Hg), nD20 = 1.4289.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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